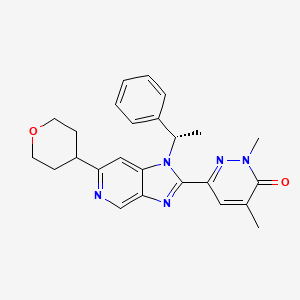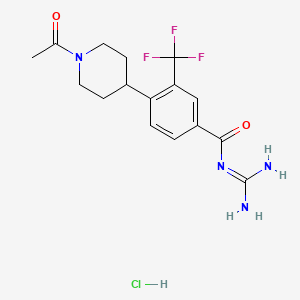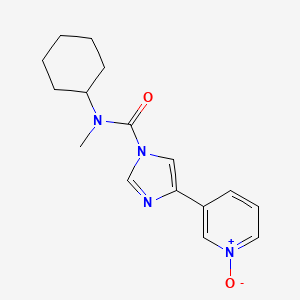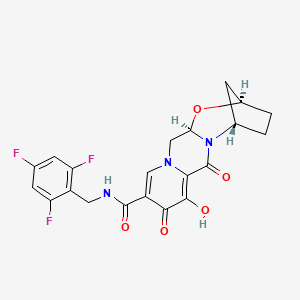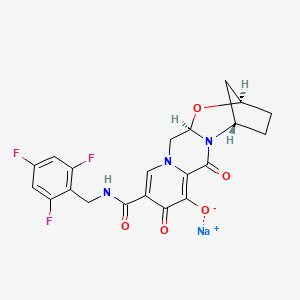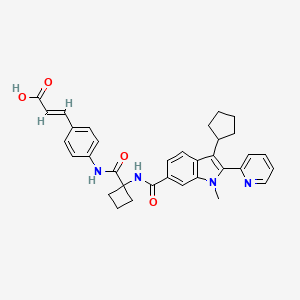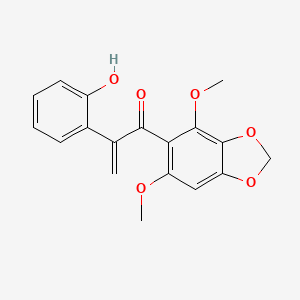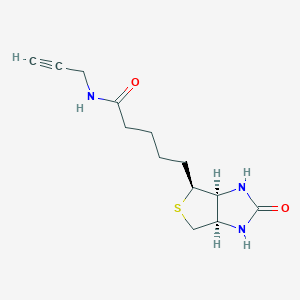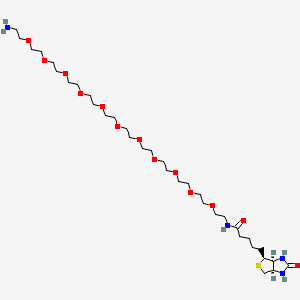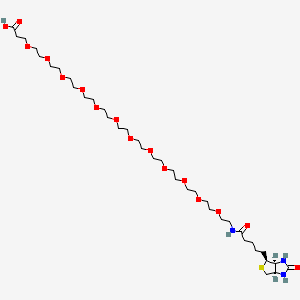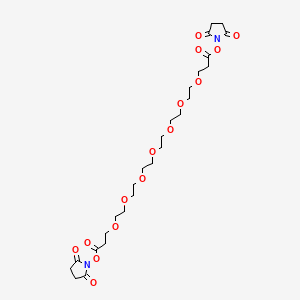
Bis-PEG7-NHS ester
描述
Bis-PEG7-NHS ester: is a compound widely used in the field of bioconjugation. It is a polyethylene glycol (PEG) derivative containing two N-hydroxysuccinimide (NHS) ester groups. The compound is known for its ability to increase the solubility of hydrophobic molecules in aqueous media and is commonly used as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) .
作用机制
Target of Action
Bis-PEG7-NHS ester is a PEG derivative containing two NHS ester groups . The primary targets of this compound are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Mode of Action
The NHS ester groups in this compound can react with the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This interaction results in the formation of stable amide bonds .
Biochemical Pathways
this compound is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of this compound’s action is the formation of stable amide bonds with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This enables the synthesis of PROTACs and ADCs, which can selectively degrade target proteins or deliver cytotoxins to target cells .
Action Environment
The action of this compound is influenced by the pH of the environment, as NHS esters react with primary amines (-NH2) at pH 7-9 . Additionally, the hydrophilic PEG spacer enhances its solubility in aqueous media , which could potentially influence its action, efficacy, and stability in different biological environments.
生化分析
Biochemical Properties
Bis-PEG7-NHS ester plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs and ADCs . It interacts with enzymes, proteins, and other biomolecules through its NHS ester groups, which can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in the synthesis of PROTACs and ADCs . These compounds can influence cell function by selectively degrading target proteins
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in the synthesis of PROTACs and ADCs . It forms a bridge between the antibody or PROTAC molecule and the drug, enabling the selective delivery and degradation of target proteins .
Metabolic Pathways
This compound may be involved in various metabolic pathways through its role in the synthesis of PROTACs and ADCs
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis-PEG7-NHS ester involves the reaction of polyethylene glycol with N-hydroxysuccinimide and a suitable activating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The product is then purified using large-scale chromatography or crystallization techniques to ensure high purity and yield .
化学反应分析
Types of Reactions: Bis-PEG7-NHS ester primarily undergoes substitution reactions where the NHS ester groups react with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, typically in a neutral or slightly basic aqueous buffer .
Common Reagents and Conditions:
Reagents: Primary amines, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), dimethylformamide (DMF).
Conditions: Neutral or slightly basic pH (7.0-8.0), room temperature, aqueous or organic solvent.
Major Products: The major product formed from the reaction of this compound with primary amines is a PEGylated amide. This product retains the solubility-enhancing properties of the PEG moiety while introducing functional groups from the amine reactant .
科学研究应用
Chemistry: Bis-PEG7-NHS ester is used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells. The compound’s ability to form stable amide bonds with primary amines makes it an ideal choice for creating these complex molecules .
Biology: In biological research, this compound is used to modify proteins and peptides, enhancing their solubility and stability. This modification is crucial for studying protein-protein interactions and for the development of therapeutic proteins .
Medicine: The compound is extensively used in the development of antibody-drug conjugates (ADCs). These conjugates consist of an antibody linked to a cytotoxic drug via a cleavable linker like this compound. This targeted approach allows for the selective delivery of the drug to cancer cells, minimizing side effects on healthy tissues .
Industry: In the pharmaceutical industry, this compound is used to improve the pharmacokinetic properties of drugs. By attaching PEG moieties to drug molecules, researchers can enhance their solubility, stability, and bioavailability .
相似化合物的比较
- Bis-PEG4-NHS ester
- Bis-PEG6-NHS ester
- Bis-PEG12-NHS ester
Comparison: Compared to other similar compounds, Bis-PEG7-NHS ester offers a unique balance of solubility and linker length. The seven-unit PEG spacer provides sufficient flexibility and hydrophilicity, making it suitable for a wide range of applications. In contrast, shorter PEG linkers like Bis-PEG4-NHS ester may offer less flexibility, while longer linkers like Bis-PEG12-NHS ester may introduce excessive hydrophilicity .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2O15/c29-21-1-2-22(30)27(21)42-25(33)5-7-35-9-11-37-13-15-39-17-19-41-20-18-40-16-14-38-12-10-36-8-6-26(34)43-28-23(31)3-4-24(28)32/h1-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDCSPQIVZTPRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901122418 | |
| Record name | 4,7,10,13,16,19,22-Heptaoxapentacosanedioic acid, 1,25-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901122418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334170-02-3 | |
| Record name | 4,7,10,13,16,19,22-Heptaoxapentacosanedioic acid, 1,25-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334170-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16,19,22-Heptaoxapentacosanedioic acid, 1,25-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901122418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


